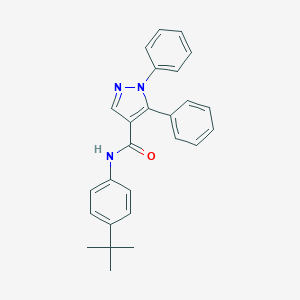
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may also act on other molecular targets, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce fever in animal models of pyrexia. In cancer cells, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to cell death. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to protect neurons from oxidative stress and may improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel analogs of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide that may exhibit improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, the potential use of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
合成法
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-tert-butylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
科学的研究の応用
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to have potential as an anticancer agent, as it induces cell cycle arrest and apoptosis in cancer cells. Furthermore, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C26H25N3O |
分子量 |
395.5 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)20-14-16-21(17-15-20)28-25(30)23-18-27-29(22-12-8-5-9-13-22)24(23)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,28,30) |
InChIキー |
JQXJBFDGJDJANM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287280.png)
![3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287281.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)